Part 1: The Structure and Properties of Dipalmitolein
Part 1: The Structure and Properties of Dipalmitolein
An In-Depth Technical Guide to the Chemical Structure and Properties of Dipalmitolein and Related Compounds
This technical guide provides a detailed exploration of the chemical structure of dipalmitolein. Given the specificity of this molecule and the commonality of structurally or nominally similar compounds in research, this document also presents a comprehensive overview of the closely related diacylglycerol, 1,2-dipalmitoyl-sn-glycerol (B135180), and the extensively studied phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual diagrams to elucidate the properties and functions of these lipids.
Dipalmitolein is a diacylglycerol (DAG), a class of glycerides composed of a glycerol (B35011) backbone esterified with two fatty acid chains. Specifically, the fatty acid components of dipalmitolein are palmitoleic acid, a 16-carbon monounsaturated omega-7 fatty acid.
Depending on the positions of the fatty acid chains on the glycerol backbone, dipalmitolein can exist as two primary isomers:
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1,2-dipalmitolein: The palmitoleic acid chains are located at the sn-1 and sn-2 positions of the glycerol molecule.
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1,3-dipalmitolein: The palmitoleic acid chains are at the sn-1 and sn-3 positions.
While specific experimental data for dipalmitolein is sparse in the literature, extensive information is available for its saturated analogue, 1,2-dipalmitoyl-sn-glycerol, which contains two palmitic acid (16:0) chains instead of palmitoleic acid (16:1) chains. The data for this analogue is presented below as a reference.
Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol
Physicochemical Properties of Diacylglycerol Analogues
The quantitative data for 1,2-dipalmitoyl-sn-glycerol is summarized below. It is important to note that the presence of double bonds in dipalmitolein would result in a lower melting point compared to its saturated counterpart.
| Property | Value | Reference(s) |
| Synonyms | (S)-1,2-Dipalmitin, 1,2-DPG | [1][2][3] |
| Molecular Formula | C35H68O5 | [1][2][3] |
| Molecular Weight | 568.91 g/mol | [1][3][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 66-69 °C | [4] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | -20 °C | [4] |
Biological Role and Experimental Applications
Diacylglycerols like 1,2-dipalmitoyl-sn-glycerol are known second messengers in cellular signaling. 1,2-Dipalmitoyl-sn-glycerol itself is recognized as a weak activator of Protein Kinase C (PKC).[2][3] In research, it is utilized in studies of membrane dynamics and lipid interactions, and as an emulsifier in pharmaceutical and cosmetic formulations.[1]
Part 2: Dipalmitoylphosphatidylcholine (DPPC)
A compound often associated with dipalmitoyl glycerides due to its name and structure is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a phospholipid and a critical component of biological membranes and pulmonary surfactant.
Chemical Structure of DPPC
Physicochemical Properties of DPPC
DPPC is one of the most well-characterized phospholipids. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) | [5] |
| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, Colfosceril Palmitate | [5][6] |
| CAS Number | 63-89-8 | [7] |
| Molecular Formula | C40H80NO8P | [6][7] |
| Molecular Weight | 734.04 g/mol | [8] |
| Appearance | White powder | [6][8] |
| Melting Point (Tm) | ~41.3 °C | [7] |
| Physical State at 37°C | Solid/Gel Phase | [7] |
Biological Role and Signaling Pathways
DPPC is the primary lipid component of pulmonary surfactant, where it plays an essential role in reducing surface tension in the alveoli to prevent their collapse during exhalation.[7][8] Beyond this structural role, DPPC can modulate the inflammatory functions of immune cells like monocytes and macrophages.[9]
The biosynthesis of DPPC in type II alveolar cells occurs via two main pathways: the de novo pathway and the remodeling (or reacylation) pathway.[10][11]
-
De Novo Pathway: This pathway synthesizes phosphatidylcholine from basic precursors. The rate-limiting step is the conversion of choline (B1196258) phosphate to cytidine (B196190) diphosphate-choline (CDP-choline), which is then combined with diacylglycerol.[11][12]
-
Remodeling Pathway: This pathway modifies existing phospholipids. A phospholipase A₂ (PLA₂) removes an acyl chain from a phosphatidylcholine molecule to create lysophosphatidylcholine (B164491) (lyso-PC). This intermediate is then reacylated with a palmitoyl-CoA by lysophosphatidylcholine acyltransferase (LPCAT) to form DPPC.[7][11]
Experimental Protocols
A common laboratory and industrial synthesis method involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[13][14]
-
Materials: Glyceryl phosphoryl choline (GPC), palmitic acid, 4-dimethylaminopyridine (B28879) (DMAP), dicyclohexylcarbodiimide (B1669883) (DCC), and a suitable solvent like acetonitrile.[14]
-
Procedure:
-
GPC, palmitic acid, and DMAP are dissolved in the solvent under an inert atmosphere.
-
DCC, dissolved in the same solvent, is added to the mixture to act as a condensing agent.
-
The reaction proceeds to form DPPC.
-
The byproduct, dicyclohexylurea, precipitates and can be removed by filtration.
-
The final product is purified, often through recrystallization or column chromatography.
-
-
Note: The choice of solvent and the molar ratio of reagents are critical for optimizing yield and minimizing impurities.[14]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the quantification of DPPC.
-
HPLC Method:
-
Sample Preparation: DPPC in a sample (e.g., amniotic fluid) is hydrolyzed by the enzyme phospholipase C.[15]
-
Analysis: The resulting dipalmitoylglycerol is analyzed by reverse-phase HPLC.
-
Detection: Detection is typically performed using a UV detector after derivatization or an evaporative light scattering detector (ELSD). This method is noted for its high precision and rapid analysis time.[15]
-
-
GC Method:
-
Sample Preparation: The sample is subjected to saponification to break down DPPC into glycerol and fatty acids, followed by methylation of the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analysis: The FAMEs are separated and quantified using a capillary gas chromatograph equipped with a flame ionization detector (FID). This allows for the determination of the fatty acid profile and thus the concentration of DPPC.[16]
-
DPPC is widely used to create model membranes such as liposomes and supported lipid bilayers.
-
Sonication Protocol:
-
Dispersion: A known quantity of DPPC powder is dispersed in an aqueous buffer.
-
Sonication: The dispersion is sonicated using a probe-tip sonicator. The process is typically performed above DPPC's phase transition temperature (Tm > 41°C) to ensure the lipid is in a fluid state.[17][18]
-
Control: Factors such as sonication time and power affect the final size and lamellarity of the resulting vesicles.[18]
-
-
Vesicle Fusion for Supported Lipid Bilayers:
-
Liposome (B1194612) Preparation: Small unilamellar vesicles (SUVs) of DPPC are prepared using methods like sonication or extrusion.
-
Incubation: The liposome solution is added to a substrate (e.g., mica) and heated to a temperature above Tm (e.g., 60°C) to induce vesicle fusion and the formation of a planar bilayer.[19][20]
-
Cooling: The sample is then cooled. The cooling rate can influence the domain structure of the resulting gel-phase bilayer.[19][20]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. 1,2-dipalmitoyl-sn-glycerol | CAS#:761-35-3 | Chemsrc [chemsrc.com]
- 5. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]
- 14. Improved Synthesis Process of Dipalmitoylphosphatidylcholine(DPPC) [cjph.com.cn]
- 15. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Analysis of dipalmitoyl-phosphatidyl-choline (DPPC) in amniotic fluid: a new sensitive method for surfactant determination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New protocols for preparing dipalmitoylphosphatidylcholine dispersions and controlling surface tension and competitive adsorption with albumin at the air/aqueous interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
